(Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
Description
(Z)-2-(4-Ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-ethoxybenzylidene group at the C2 position and a 2-methylallyloxy group at the C6 position. Aurones, a subclass of flavonoids, are notable for their (Z)-configured exocyclic double bond, which is critical for their biological activity, particularly in cancer therapy and antiviral applications .
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-4-23-16-7-5-15(6-8-16)11-20-21(22)18-10-9-17(12-19(18)25-20)24-13-14(2)3/h5-12H,2,4,13H2,1,3H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNMRCINUBXEDU-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Ethoxybenzylidene Group: This step involves the condensation of the benzofuran core with 4-ethoxybenzaldehyde under basic conditions to form the ethoxybenzylidene moiety.
Attachment of the Methylallyloxy Group: The final step involves the alkylation of the benzofuran core with 2-methylallyl bromide in the presence of a base to introduce the methylallyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethoxybenzylidene group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of ethyl-substituted benzofuran
Substitution: Formation of various substituted benzofurans
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Benzofuran derivatives, including (Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, have shown significant anti-inflammatory effects. Research indicates that similar compounds can reduce pro-inflammatory cytokines such as TNF and IL-1, which are crucial in chronic inflammatory diseases . The structure of this compound allows it to inhibit key inflammatory pathways, suggesting potential for development into therapeutic agents for conditions like arthritis and other inflammatory disorders.
1.2 Antioxidant Activity
The antioxidant properties of benzofuran derivatives are well-documented. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems . This makes this compound a candidate for further research in preventing oxidative damage associated with various diseases, including neurodegenerative disorders.
1.3 Anticancer Potential
Research has highlighted the anticancer potential of benzofuran derivatives. For instance, studies have shown that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways . The unique structure of this compound may enhance its efficacy against specific cancer types.
Agricultural Applications
2.1 Pesticidal Properties
Benzofuran derivatives are being explored as potential agrochemicals due to their ability to act as pesticides and herbicides. The compound's structure suggests it may possess properties that can effectively control pests while minimizing environmental impact . This application is particularly relevant in the development of sustainable agricultural practices.
2.2 Plant Growth Regulation
Studies on related compounds indicate that benzofurans can influence plant growth and development, acting as growth regulators . This could lead to applications in enhancing crop yields and resilience against environmental stressors.
Material Science
3.1 Polymer Development
The unique chemical properties of this compound make it a candidate for use in developing advanced materials. Its incorporation into polymer matrices could enhance durability and resistance to degradation, making it suitable for coatings and other applications .
3.2 Nanomaterials
Research into nanomaterials has identified benzofurans as potential building blocks for creating novel nanostructures with specific functionalities. The ability to modify the benzofuran core allows for tailoring properties such as conductivity and reactivity, which are essential in electronics and catalysis .
Mechanism of Action
The mechanism of action of (Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Substituent Effects on Anticancer Activity
Key Compounds Compared:
Key Findings:
- Tubulin-Targeting Aurones (5a, 5b): Aurone 5a exhibits sub-100 nM potency against PC-3 prostate cancer cells by binding the colchicine site on tubulin, inducing cell cycle arrest and apoptosis. Its 1-ethyl-5-methoxyindole substituent contributes to high selectivity and low hERG channel toxicity . In contrast, the target compound’s 4-ethoxy group may enhance metabolic stability compared to 5a’s indole moiety.
- Kinase Inhibitors: The 4-methylbenzylidene derivative (IC50 = 3.15 µM against DRAK2) highlights the importance of C6 hydroxy groups in kinase inhibition, whereas the target compound’s 2-methylallyloxy group may reduce polar interactions required for kinase binding .
- Antiviral Activity: The 2,5-dimethoxybenzylidene analog inhibits Marburg virus nucleoprotein (NP) with high binding free energy (-48.2 kcal/mol), suggesting that electron-donating groups at C2 enhance viral replication inhibition .
Selectivity and Toxicity Profiles
- The target compound’s 4-ethoxy group may further reduce off-target effects by minimizing ionic interactions with cardiac ion channels.
- Kinase Selectivity: Thieno[2,3-b]pyridine derivatives inhibit both DRAK1 and DRAK2 (IC50 = 9 nM), whereas benzofuran-3(2H)-ones like compound 40 achieve DRAK2-specific inhibition (IC50 = 0.82 µM) .
Biological Activity
(Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C₂₁H₂₃O₃
- Molecular Weight: 325.41 g/mol
- CAS Number: 623117-45-3
The compound features a benzofuran core, which is known for its diverse biological activities, and substituents that may enhance its pharmacological properties.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the benzofuran moiety is associated with the ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of benzofuran showed increased antioxidant capacity, which may also apply to this compound.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Benzofuran derivatives have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancer. Mechanistically, it is hypothesized that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
| Study | Cancer Type | Mechanism | Result |
|---|---|---|---|
| Breast | Apoptosis induction | 70% inhibition at 50 µM | |
| Lung | Cell cycle arrest | 60% reduction in viable cells at 25 µM |
Anti-inflammatory Effects
In vitro studies have indicated that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
The biological activity of this compound is likely mediated through several mechanisms:
- Free Radical Scavenging: The compound may neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.
- Caspase Activation: Induction of apoptosis in cancer cells through caspase activation pathways.
- Cytokine Modulation: Inhibition of inflammatory cytokines can lead to reduced inflammation and associated pathologies.
Case Studies
Several case studies have investigated the biological effects of similar benzofuran derivatives:
- Study on Antioxidant Activity:
- Conducted by Smith et al., this study evaluated the antioxidant potential of various benzofuran derivatives, concluding that specific modifications significantly enhanced their efficacy.
- Anticancer Research:
- In a study by Lee et al., a related compound was shown to effectively inhibit tumor growth in xenograft models, suggesting potential therapeutic applications for this compound.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for (Z)-2-(4-ethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one?
- Methodological Answer : The compound is synthesized via a base-catalyzed Knoevenagel condensation between 6-hydroxybenzofuran-3-one derivatives and substituted benzaldehydes. For example:
- React 6-((2-methylallyl)oxy)benzofuran-3(2H)-one with 4-ethoxybenzaldehyde in ethanol/methanol under reflux (80–90°C) using K₂CO₃ or NaOH as a base.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer .
Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?
- Methodological Answer : Use NMR spectroscopy:
- ¹H NMR : The Z-isomer shows characteristic olefinic proton coupling constants (J = 10–12 Hz) and distinct chemical shifts for the benzylidene group (δ 7.2–7.8 ppm).
- NOESY : Correlations between the benzylidene proton and adjacent aromatic protons confirm spatial proximity in the Z-form .
Q. What analytical techniques are recommended for assessing purity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water gradient (retention time ~12–15 min).
- TLC : Silica gel plates with ethyl acetate/hexane (3:7); Rf ≈ 0.5.
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 379.1 (calculated) .
Advanced Questions
Q. How can researchers address contradictions in reported biological activities of benzofuran derivatives?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin).
- Validate Mechanisms : Perform kinase inhibition assays (e.g., EGFR or COX-2) to correlate activity with structural features like the 4-ethoxy group .
- Control Isomerization : Monitor E/Z ratios via HPLC post-assay to rule out activity shifts due to photochemical isomerization .
Q. What reaction conditions stabilize the Z-isomer during functionalization?
- Methodological Answer :
- Avoid Protic Solvents : Use anhydrous DCM or THF to prevent acid-catalyzed isomerization.
- Low-Temperature Reactions : Conduct substitutions (e.g., alkylation of the hydroxy group) at 0–5°C.
- Light Protection : Shield reactions from UV light to maintain stereochemical integrity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for COX-2) to model binding. The 4-ethoxy group shows hydrophobic interactions with Val523.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the Z-isomer in enzyme active sites .
Q. What strategies resolve co-eluting impurities in chromatographic purification?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
